molecular formula C15H18N2O5S B2400308 N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-07-3

N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Katalognummer: B2400308
CAS-Nummer: 868216-07-3
Molekulargewicht: 338.38
InChI-Schlüssel: RKULVBLWGVZKMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H16N2O5SC_{14}H_{16}N_2O_5S and a molecular weight of approximately 324.35 g/mol. Its structure includes a dimethoxyphenyl group and a thiomorpholine moiety, which are believed to contribute to its biological properties.

Pharmacological Activity

Research has indicated that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. For example, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines in vitro.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Effects : In vivo studies have indicated that this compound may reduce inflammation markers in models of acute and chronic inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged from recent studies:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It is suggested that the compound could modulate key signaling pathways such as NF-kB and MAPK pathways, which are critical in cancer and inflammatory responses.
  • Interaction with Cellular Targets : Binding assays indicate that the compound may interact with various cellular receptors or proteins, altering their function and leading to therapeutic effects.

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results highlight its potential as a lead compound for developing new antimicrobial agents.

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorCytotoxicity against MCF-7 (IC50 = 25 µM)
AntimicrobialMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)
Anti-inflammatoryReduction in inflammatory markers

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines, including:

  • Cell Lines Tested :
    • SNB-19 (Glioblastoma)
    • OVCAR-8 (Ovarian Cancer)
    • NCI-H460 (Non-Small Cell Lung Cancer)
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit key enzymes involved in metabolic pathways related to disease progression:

  • Target Enzymes :
    • Acetylcholinesterase (linked to neurodegenerative diseases)
    • Other metabolic enzymes relevant to cancer metabolism

Inhibition assays reveal IC50 values indicating effective inhibition at micromolar concentrations, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and certain cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against common pathogens:

  • Pathogens Tested :
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising profile for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human glioblastoma cells demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit acetylcholinesterase with an IC50 value of approximately 0.5 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission in the brain.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-11-5-4-10(21-2)6-12(11)22-3/h4-6,9H,7-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULVBLWGVZKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.